molecular formula C15H17N7O B12240644 6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine

6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine

Cat. No.: B12240644
M. Wt: 311.34 g/mol
InChI Key: YAPTVCMOJFWTAQ-UHFFFAOYSA-N
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Description

6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a purine base. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridazine intermediates. The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes, while the pyridazine ring is often formed via condensation reactions of hydrazines with diketones .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine is unique due to its specific combination of pyrrolidine, pyridazine, and purine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding complex biochemical interactions .

Properties

Molecular Formula

C15H17N7O

Molecular Weight

311.34 g/mol

IUPAC Name

6-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-7H-purine

InChI

InChI=1S/C15H17N7O/c1-10-2-3-12(21-20-10)23-7-11-4-5-22(6-11)15-13-14(17-8-16-13)18-9-19-15/h2-3,8-9,11H,4-7H2,1H3,(H,16,17,18,19)

InChI Key

YAPTVCMOJFWTAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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